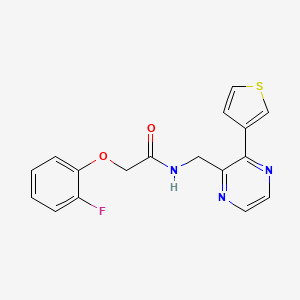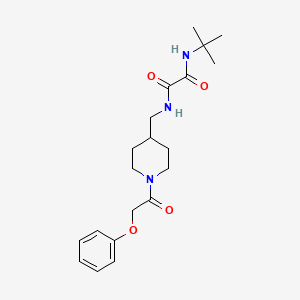![molecular formula C24H20N2O4 B3019659 3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 951976-08-2](/img/structure/B3019659.png)
3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful selection of reagents and conditions. For instance, the synthesis of a triazolopyridine derivative was achieved using an oxidative ring closure with sodium hypochlorite as the oxidant, which suggests that similar oxidative conditions might be applicable for synthesizing the compound . The synthesis of 1-methoxy-1H-phenanthro[9,10-c][1,2]oxazine from a reaction involving benzoylmethylene(triphenyl)phosphorane indicates the use of phosphorane intermediates in the construction of oxazine rings, which could be relevant for the oxazinone ring in the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray diffraction techniques. For example, the crystal structure of a compound with a methoxyphenyl group was determined to be monoclinic with specific unit cell parameters . This suggests that the target compound may also crystallize in a similar fashion, and its structure could potentially be determined using similar crystallographic methods.
Chemical Reactions Analysis
The chemical reactions involving related compounds show a variety of transformations. The transformation of 1-methoxy-1H-phenanthro[9,10-c][1,2]oxazine to triphenylene-o-dicarboxylic derivatives involves thermal reactions with dienophiles, indicating that the target compound might also undergo similar reactions with dienophiles to yield new derivatives . The presence of a methoxyphenyl group in the target compound suggests that it might participate in electrophilic aromatic substitution reactions or act as a directing group in such reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds provide a basis for inferring the properties of the target compound. For instance, the reported compound with a methoxyphenyl group has a specific gravity and refractive index, which could be similar to those of the target compound due to the presence of similar functional groups . The solubility, melting point, and stability of the target compound could also be predicted based on the behavior of structurally similar compounds.
Wissenschaftliche Forschungsanwendungen
1. Monomer Synthesis and Photodimerization
A study by Kiskan and Yagcı (2007) explored a monomer similar to the compound , incorporating both benzoxazine and coumarin rings. This monomer, upon photolysis, underwent a photodimerization reaction. Such reactions have implications in polymer science and materials engineering, specifically in developing photo-responsive materials (Kiskan & Yagcı, 2007).
2. Pharmacological Activities
Mahmoud, El-Bordany, and Elsayed (2017) synthesized various fused oxazine compounds, including derivatives similar to the queried compound, and evaluated their antioxidant and anticancer activities. These findings suggest potential pharmacological applications for such compounds in treating diseases related to oxidative stress and cancer (Mahmoud, El-Bordany, & Elsayed, 2017).
3. Chemical Transformation Studies
Research by Nicolaides et al. (1996) on a related oxazine compound demonstrated its ability to undergo chemical transformations to form other derivatives. This highlights the compound's utility in synthetic chemistry for generating diverse chemical structures with potential applications in material science and pharmaceuticals (Nicolaides et al., 1996).
4. DNA-PK Inhibition and Anti-Platelet Activity
A study by Ihmaid et al. (2012) involved synthesizing benzoxazine derivatives, akin to the compound , and testing them for DNA-PK inhibition and anti-platelet activity. This research indicates potential therapeutic uses of these compounds in cancer treatment and cardiovascular diseases (Ihmaid et al., 2012).
5. Novel Synthesis Approaches
Research by Demchenko et al. (2003) demonstrated the synthesis of unique oxazinium bromides, starting with compounds structurally related to the queried compound. This type of research contributes to the development of new synthetic methodologies in organic chemistry, expanding the repertoire of available compounds for various applications (Demchenko et al., 2003).
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-28-19-7-4-17(5-8-19)20-11-18-6-9-22-21(23(18)30-24(20)27)14-26(15-29-22)13-16-3-2-10-25-12-16/h2-12H,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXQEWVVTVMFTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C4=C(C=C3)OCN(C4)CC5=CN=CC=C5)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

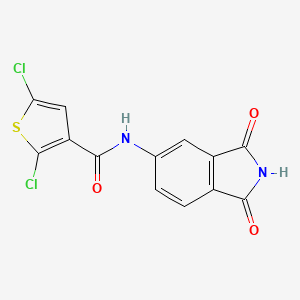

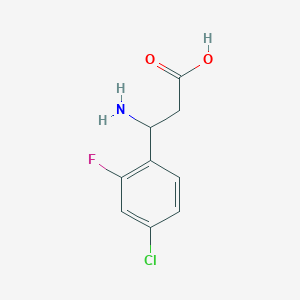

![2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B3019584.png)

![2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole](/img/structure/B3019586.png)
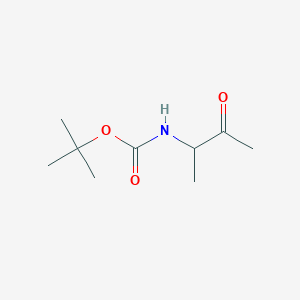

![2-Chloro-N-[(4-thiophen-2-ylphenyl)methyl]acetamide](/img/structure/B3019593.png)
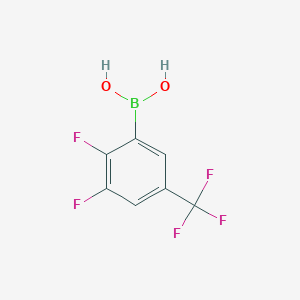
![4-Methoxy-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B3019595.png)
